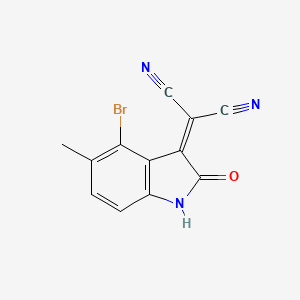![molecular formula C16H13ClN2O2 B5882998 3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)
3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole, also known as CMPO, is a chemical compound that has been widely used in scientific research. It is a member of the oxadiazole family, which has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. CMPO has been studied extensively for its potential applications in the fields of medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of oxidative stress. It has also been shown to modulate the activity of various enzymes and signaling pathways, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the liver, kidneys, and brain. It has also been shown to improve insulin sensitivity and glucose metabolism, which could be useful in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is relatively stable and easy to handle, and its synthesis method is well-established. However, it has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been suggested that 3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole could be useful in the development of new materials with unique properties, such as conductive polymers and liquid crystals. Additionally, further research is needed to better understand the mechanism of action of 3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole and its potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 4-chlorobenzoyl chloride with 2-methylphenol in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting product is then treated with formaldehyde and hydrochloric acid to yield 3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole. The synthesis method is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole has been used extensively in scientific research due to its unique properties. It has been found to exhibit potent antioxidant activity, which makes it a promising candidate for the development of new drugs for the treatment of various diseases. It has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory disorders such as arthritis and asthma.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-4-2-3-5-14(11)20-10-15-18-16(19-21-15)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJDOJXCFGZPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)


![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)



![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)